molecular formula C12H14N2O B3027043 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone CAS No. 1221153-84-9

1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Cat. No. B3027043
M. Wt: 202.25
InChI Key: JRXMCKDWYVVJMJ-UHFFFAOYSA-N
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Description

“1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone” is a chemical compound with the molecular formula C12H14N2O. It is a nitrogen-containing heterocyclic compound .


Synthesis Analysis

The synthesis of similar compounds, such as 1H-pyrazolo[3,4-b]pyridine derivatives, has been reported in the literature . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O/c1-6(12)8-4-11-9-5-10-3-2-7(8)9/h2-5,11H,1H3 . This indicates the presence of a pyrrolopyridine core in the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone” is 202.25.

Scientific Research Applications

Field

Biomedical Research, Oncology

Summary of Application

Pyrrolopyridine derivatives have shown potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Methods of Application

The research involved the design, synthesis, and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives . Among them, compound 4h exhibited potent FGFR inhibitory activity .

Results or Outcomes

In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .

Biomedical Applications of Pyrazolo[3,4-b]pyridines

Field

Biomedical Research

Summary of Application

1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds similar to pyrrolopyridines, have been described in more than 5500 references, including nearly 2400 patents . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Methods of Application

This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .

Results or Outcomes

The review provides an overview of the biomedical applications of such compounds .

Application in Antiviral Research

Field

Biomedical Research, Virology

Summary of Application

Pyridine-containing compounds, which include pyrrolopyridines, have shown significant potential for medicinal applications as antiviral agents .

Methods of Application

This involves the synthesis of a variety of pyridine derivatives and testing their antiviral properties .

Results or Outcomes

The specific results or outcomes depend on the particular compound and virus being studied .

Application in Anticholinesterase Research

Field

Biomedical Research, Neurology

Summary of Application

Pyridine-containing compounds, including pyrrolopyridines, have been used in research related to anticholinesterase activities . These activities are relevant to conditions like Alzheimer’s disease .

Methods of Application

This involves the synthesis of various pyridine derivatives and testing their anticholinesterase properties .

Results or Outcomes

The specific results or outcomes depend on the particular compound and the specific anticholinesterase activity being studied .

Application in EGFR Inhibition

Field

Biomedical Research, Oncology

Summary of Application

Potent and novel 3,4 Diaryl 1H pyrrolo[2,3 b] pyridines scaffolds were introduced for use as irreversible inhibitors of mutant EGFR L858R/T790M . This is particularly relevant in the context of cancer therapy, as EGFR mutations are often associated with various types of tumors .

Methods of Application

The effect of different aromatic substituents in the 4 position was scrutinized using either Suzuki or Buchwald-Hartwig cross-coupling reactions .

Results or Outcomes

The specific results or outcomes depend on the particular compound and the specific EGFR mutation being studied .

Application in Antimalarial Research

Field

Biomedical Research, Parasitology

Summary of Application

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds similar to pyrrolopyridines, have been described in more than 5500 references, including nearly 2400 patents . They have attracted the interest of medicinal chemists due to their potential antimalarial properties .

Methods of Application

This involves the synthesis of a variety of pyrazolo[3,4-b]pyridine derivatives and testing their antimalarial properties .

Results or Outcomes

The specific results or outcomes depend on the particular compound and the specific malaria parasite being studied .

Future Directions

The future directions for “1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone” could involve further exploration of its biological activities and potential applications in pharmaceuticals . Additionally, more research could be conducted to elucidate its mechanism of action .

properties

IUPAC Name

1-(1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8(2)14-7-11(9(3)15)10-4-5-13-6-12(10)14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXMCKDWYVVJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C1C=NC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101189561
Record name 1-[1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

CAS RN

1221153-84-9
Record name 1-[1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221153-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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